molecular formula C12H8N2OS B14086629 Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- CAS No. 104857-27-4

Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl-

Cat. No.: B14086629
CAS No.: 104857-27-4
M. Wt: 228.27 g/mol
InChI Key: LUMATLSEPMKELP-UHFFFAOYSA-N
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Description

Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- is a heterocyclic compound that features a fused isothiazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- typically involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . The structures of the newly synthesized compounds are elucidated using elemental analysis, spectral data, and alternative synthetic routes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting provides a foundation for scaling up the production process, which would involve optimizing reaction conditions and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo[5,4-b]pyridin-3(2H)-one, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, ethanol, and triethylamine . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions include various derivatives of the isothiazolo[5,4-b]pyridine scaffold, which can be further functionalized for specific applications .

Properties

CAS No.

104857-27-4

Molecular Formula

C12H8N2OS

Molecular Weight

228.27 g/mol

IUPAC Name

2-phenyl-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C12H8N2OS/c15-12-10-7-4-8-13-11(10)16-14(12)9-5-2-1-3-6-9/h1-8H

InChI Key

LUMATLSEPMKELP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(S2)N=CC=C3

Origin of Product

United States

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